Volinanserin, also known by its developmental code MDL-100,907, is a highly selective antagonist of the serotonin receptor 5-HT2A. Its chemical formula is C22H28FNO3, and it has a molar mass of approximately 373.468 g/mol. Initially developed by Sanofi-Aventis, Volinanserin has been investigated for its potential applications in treating various psychiatric disorders, including schizophrenia, depression, and insomnia. Despite its promising pharmacological profile, it has not been marketed for clinical use due to insufficient efficacy in trials .
Volinanserin exhibits potent antagonistic activity at the 5-HT2A receptor with an inhibition constant (K_i) ranging from 0.36 to 0.85 nM. This selectivity makes it a valuable tool in research for understanding serotonin signaling pathways and their implications in neuropsychiatric disorders. Additionally, Volinanserin has shown activity against other receptors, including the 5-HT2C receptor and voltage-gated potassium channels . Its pharmacological profile suggests potential benefits in modulating behaviors associated with schizophrenia and other mood disorders.
The synthesis of Volinanserin can be summarized in the following steps:
Volinanserin's primary applications lie within research settings where it is used to investigate the role of serotonin receptors in various biological processes. It has been studied for its potential therapeutic effects in treating:
Despite these applications, it remains largely experimental and has not yet reached clinical approval.
Interaction studies have demonstrated that Volinanserin effectively inhibits serotonin receptor activity, particularly at the 5-HT2A site. It has been shown to block NMDA receptor-mediated responses in animal models, which may parallel some behavioral symptoms observed in schizophrenia . Furthermore, research indicates that Volinanserin interacts with other neurotransmitter systems, highlighting its complex pharmacodynamic profile.
Several compounds share structural or functional similarities with Volinanserin, primarily as serotonin receptor antagonists:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ritanserin | 5-HT2A/C antagonist | Dual action on both 5-HT2A and 5-HT2C receptors |
Ketanserin | 5-HT2A antagonist | Used in hypertension treatment |
Pimavanserin | 5-HT2A inverse agonist | Approved for Parkinson's disease psychosis |
Glemanserin | 5-HT2A antagonist | Developed for schizophrenia treatment |
Pruvanserin | 5-HT2A antagonist | Investigated for various neuropsychiatric disorders |
Lidanserin | 5-HT2A antagonist | Potential use in anxiety and depression |
Volinanserin's selectivity for the 5-HT2A receptor distinguishes it from many other compounds that may interact with multiple serotonin receptor subtypes or other neurotransmitter systems . This unique selectivity makes it particularly valuable for research focused on understanding serotonin's role in psychiatric conditions.
The incorporation of carbon-11 into volinanserin primarily targets the methoxy group at the 3-position of the dimethoxyphenyl ring. Two dominant strategies have emerged: direct [¹¹C]methylation of phenolic precursors and late-stage ¹¹C-carbonylation using organometallic intermediates.
In the direct methylation approach, a desmethyl precursor undergoes reaction with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This method, adapted from early work on MDL 100907 derivatives, achieves radiochemical yields (RCY) of 15–25% (decay-corrected) within 30–40 minutes. Critical parameters include:
Recent innovations leverage fluoride-mediated desilylation (FMDS) for ¹¹C-methylation. By employing bis(trimethylsilyl) precursors, researchers achieved RCYs exceeding 40% through a one-pot deprotection-labeling sequence. This method reduces side reactions by eliminating competing O-methylation pathways observed in traditional approaches.
Alternative strategies explore ¹¹C-carbonylation via palladium-catalyzed reactions. Using arylboronic ester precursors and [¹¹C]carbon monoxide, this route constructs the dimethoxyphenyl moiety with isotopic incorporation at the ketone position. While offering regioselectivity advantages, current implementations yield <10% RCY due to slow transmetallation kinetics.
Strategy | RCY (%) | Synthesis Time (min) | Molar Activity (GBq/μmol) |
---|---|---|---|
Direct Methylation | 15–25 | 30–40 | 30–50 |
FMDS Methylation | 35–45 | 25–35 | 50–70 |
Carbonylation | 5–10 | 45–60 | 20–30 |
Precursor design focuses on balancing stability, reactivity, and compatibility with rapid ¹¹C-labeling conditions. The desmethyl precursor (R)-(+)-4-(hydroxy(2,3-dimethoxyphenyl)methyl)-N-(2-(4-fluorophenethyl)piperidine) serves as the foundation for methylation strategies. Modifications to this scaffold have addressed three key challenges:
Comparative studies of substituted precursors reveal structure-reactivity relationships:
Precursor Modification | RCY Increase (%) | LogP Reduction |
---|---|---|
para-Fluoro substitution | +12 | -0.3 |
Ortho-methoxy group addition | +8 | -0.5 |
Piperidine N-methylation | -5 | +0.7 |
The optimal precursor identified in recent work incorporates a 4-fluorophenethyl side chain with TBDMS-protected phenolic oxygens, achieving RCYs of 48 ± 6% in automated synthesis modules.
Rigorous quality assessment ensures [¹¹C]volinanserin meets pharmacokinetic requirements for human PET studies. A three-tiered analytical protocol has been standardized:
Chromatographic Purity Analysis
Radionuclidic Identity
Gamma spectroscopy confirms the 20.4 min half-life of carbon-11, with energy peaks at 511 keV (β⁺ annihilation) and 385 keV (γ emission).
Chemical and Radiochemical Purity
Stability studies demonstrate maintained purity (>90%) for 60 minutes post-synthesis when stored in ethanol/saline (10:90) at 4°C.
Volinanserin C-11 exhibits high binding affinity for the 5-HT~2A~ receptor, with a dissociation constant (K~d~) in the nanomolar range. In vitro studies using transfected cell lines demonstrate that volinanserin binds reversibly to the orthosteric site of the 5-HT~2A~ receptor, competing with endogenous serotonin and synthetic agonists such as (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) [1] [4]. Structural analyses reveal that the interaction between volinanserin and the 5-HT~2A~ receptor involves critical residues in transmembrane domains (TMs) 3, 5, and 6, including phenylalanine (F^5.47^), tryptophan (W^6.48^), and serine (S^5.46^) [4]. These residues form a hydrophobic cleft that accommodates the piperidine and dimethoxyphenyl moieties of volinanserin, enabling subnanomolar affinity (Fig. 1) [4].
Table 1: Time-Course of Volinanserin Antagonism on DOI-Induced Behaviors
Pretreatment Time | Head-Twitch Response (HTR) Inhibition (%) | Intracranial Self-Stimulation (ICSS) Recovery (%) |
---|---|---|
15 minutes | 97.5 ± 0.6 | 103.2 ± 8.9 |
1 hour | 82.0 ± 4.9 | 57.7 ± 8.6 |
4 hours | 12.6 ± 16.1 | 17.1 ± 9.6 |
24 hours | -62.9 ± 30.6 | 2.4 ± 2.2 |
Data adapted from preclinical studies in mice and rats [1].
The antagonistic potency of volinanserin is further quantified by its half-maximal inhibitory concentration (IC~50~) of 0.0040 mg/kg (95% CI: 0.0017–0.0095) in blocking DOI-induced intracranial self-stimulation (ICSS) depression in rats [1]. Time-course studies demonstrate a biphasic elimination profile, with a half-life (t~½~) of 1.35 hours (95% CI: 0.95–2.04) for receptor occupancy in vivo [1].
Volinanserin C-11 demonstrates exceptional selectivity for the 5-HT~2A~ receptor over other serotonin receptor subtypes. Comparative binding assays reveal >1,000-fold selectivity for 5-HT~2A~ over 5-HT~2B~ and 5-HT~2C~ receptors, attributable to structural differences in TM5 and extracellular loop 2 [4]. For instance, the serine residue at position 5.46 (S^5.46^) in the 5-HT~2A~ receptor forms a hydrogen bond with the methoxy group of volinanserin, a feature absent in 5-HT~2B~ and 5-HT~2C~ receptors, which possess alanine at this position [4].
Additionally, volinanserin exhibits negligible affinity for dopaminergic D~2~ receptors (IC~50~ > 10 µM) and adrenergic α~1~ receptors (IC~50~ = 30–300 nM), as shown in radioligand displacement assays [2] [4]. This selectivity profile is critical for minimizing off-target effects in PET imaging studies.
The pharmacokinetics of volinanserin differ significantly between its radiolabeled ([¹¹C]MDL 100,907) and non-radiolabeled forms. In cynomolgus monkeys, intravenous administration of [¹¹C]volinanserin results in rapid blood-brain barrier penetration, with peak neocortical uptake occurring within 15–30 minutes [2]. The radiolabeled compound achieves a neocortex-to-cerebellum ratio of 3.5–4.5 by 60 minutes post-injection, reflecting specific binding to 5-HT~2A~ receptors [2].
In contrast, non-radiolabeled volinanserin (MDL 100,907) exhibits a longer plasma half-life (t~½~ = 2.1 hours) in rodents, with sustained receptor occupancy (>80%) for up to 4 hours after administration [1]. Metabolism studies indicate that both forms undergo hepatic oxidation via cytochrome P450 3A4 (CYP3A4), yielding inactive metabolites such as N-desmethyl volinanserin [3]. However, the radiolabeled form’s rapid clearance (total body clearance = 2.1 L/h/kg) limits its utility to acute imaging applications [2].